10Z,12E-Octadecadienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

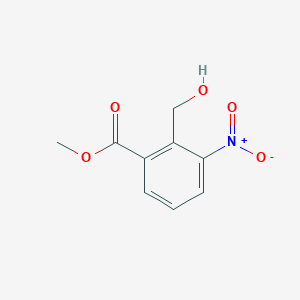

10Z,12E-Octadecadienoic acid, also known as (10Z,12E)-10,12-Octadecadienoic acid, is a type of fatty acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .

Synthesis Analysis

Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure; the use of an educt with a conjugated double bond system for the synthesis of (10 E, 12 E -octadecadienoic acid; and the Suzuki cross coupling for the synthesis of (7 E ,9 Z )-octadecadienoic acid .Molecular Structure Analysis

The molecular formula of this compound is C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .Physical And Chemical Properties Analysis

This compound has 20 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . It has a van der Waals molecular volume of 329.62, a topological polar surface area of 37.3, one hydrogen bond donor, and two hydrogen bond acceptors . Its logP is 5.88, and its molar refractivity is 86.99 .Aplicaciones Científicas De Investigación

Synthesis and Derivatives : Research has focused on synthesizing various forms of octadecadienoic acids, including different isomers, to explore their potential applications. For instance, Kellersmann, Steinhart, and Francke (2006) discussed various approaches for synthesizing these acids, such as using an enyne-substructure and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).

Biological Activity and Health Applications : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid and found moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009). Similarly, Hayshi et al. (1998) isolated hydroxy acids from rice bran, demonstrating significant antitumor activity in both in vitro and in vivo models (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).

Industrial and Chemical Applications : Various studies have explored the conversion of linoleic acid into valuable hydroperoxides, highlighting the utility of these compounds in industrial processes. For instance, Villaverde et al. (2013) discussed the efficient conversion of linoleic acid into hydroperoxides using a cloned lipoxygenase, showcasing potential applications in chemical engineering (Villaverde, Santos, Haarmann, Neto, Simões, Domingues, & Silvestre, 2013).

Analytical and Separation Techniques : The complexity of conjugated linoleic acid isomers has led to advancements in analytical techniques. Roach, Mossoba, Yurawecz, and Kramer (2002) detailed methods for the chromatographic separation and identification of these isomers, which are crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

Propiedades

IUPAC Name |

(10Z,12E)-octadeca-10,12-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-MUIOLIGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)